N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole and a pyridinylmethyl group. This structure combines three pharmacologically relevant motifs:
- 1,3-Benzothiazole: Known for its role in medicinal chemistry, including antitumor, antimicrobial, and anti-inflammatory activities .
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition and metabolic stability.
- Pyridine: A six-membered aromatic nitrogen heterocycle that enhances solubility and bioavailability.
The compound’s synthesis likely involves coupling reactions between pyrazole-3-carboxylic acid derivatives and substituted benzothiazole/aminopyridine precursors.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-11-16(22-23(13)2)18(25)24(12-14-7-5-6-10-20-14)19-21-15-8-3-4-9-17(15)26-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMECVVTMSVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole and pyrazole cores. One common approach is the reaction of 1,3-benzothiazole-2-amine with 1,5-dimethylpyrazole-3-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its use in drug discovery, particularly in the design of novel compounds with potential therapeutic effects against various diseases.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole- and carboxamide-containing derivatives, focusing on structural motifs, intermolecular interactions, and inferred properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Benzothiazole Derivatives :
- The target compound and the sulfonylhydrazide derivatives share the 1,3-benzothiazole motif, which is critical for aromatic stacking and hydrogen-bond acceptor interactions. However, the sulfonylhydrazides exhibit stronger classical hydrogen bonds (N–H···N and N–H···O) due to their hydrazide group, whereas the target compound’s pyridine group may prioritize π-π interactions .
- The triazolopyrimidine derivative replaces pyrazole with a larger heterocycle, likely increasing steric hindrance and altering binding selectivity.
Carboxamide Linkers :
- Carboxamide groups in all compounds facilitate hydrogen bonding with biological targets. The pyridine substitution in the target compound could improve solubility compared to halogenated sulfonylhydrazides .
Intermolecular Interactions and Crystallography
Table 2: Supramolecular Interactions in Crystalline States
Key Observations :
- Sulfonylhydrazides exhibit robust hydrogen-bond networks and π-π interactions, making them more crystalline but less soluble than the target compound.
Biological Activity
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole moiety fused with a pyrazole ring and a pyridine group, contributing to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives are known for their ability to inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
Case Study:
In vitro studies have demonstrated that this compound induces cell cycle arrest in various cancer cell lines. The compound's mechanism involves the inhibition of critical signaling pathways that promote tumor growth.
Antibacterial Activity
The compound also shows promise as an antibacterial agent. It has been found effective against several bacterial strains by inhibiting essential biochemical pathways such as cell wall synthesis and protein synthesis .
Mechanism of Action:
The interaction with bacterial enzymes leads to the disruption of cellular processes, ultimately resulting in bacterial death or growth inhibition.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Ring | Enhances interaction with biological targets |
| Pyrazole Moiety | Contributes to kinase inhibition |
| Pyridine Group | Modulates solubility and bioavailability |
Pharmacokinetics
Studies on similar compounds suggest that this compound possesses favorable pharmacokinetic properties. These include good absorption rates and metabolic stability, which are crucial for therapeutic efficacy .
Comparative Analysis
When compared to other related compounds, this pyrazole derivative stands out due to its dual-ring structure and specific functional groups that enhance its biological activity. For example:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Moderate anticancer activity | Contains a chloro group |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide | Enhanced solubility | Features an amino group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
